2-Bromo-5-cyano-3-nitrobenzoic acid

Physicochemical profiling LogP TPSA

Accelerate your DMTA cycle with 2-bromo-5-cyano-3-nitrobenzoic acid — a single advanced intermediate featuring four orthogonal functional groups (COOH, Br, CN, NO₂). The 2-bromo substituent enables Pd-catalyzed cross-coupling for biaryl kinase inhibitor motifs, while the cyano and nitro groups activate the ring toward oxidative addition and provide H-bond acceptors for hinge-region binding. With a fragment-optimized XLogP3 of 1.7 and TPSA of 107 Ų, this rule-of-three-compliant building block supports parallel derivatization strategies that reduce synthetic steps and speed lead optimization. Available at 95% minimum purity, ready for immediate library synthesis.

Molecular Formula C8H3BrN2O4
Molecular Weight 271.02 g/mol
CAS No. 1805489-05-7
Cat. No. B1530289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-cyano-3-nitrobenzoic acid
CAS1805489-05-7
Molecular FormulaC8H3BrN2O4
Molecular Weight271.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)Br)[N+](=O)[O-])C#N
InChIInChI=1S/C8H3BrN2O4/c9-7-5(8(12)13)1-4(3-10)2-6(7)11(14)15/h1-2H,(H,12,13)
InChIKeyAYSOATSRNZVDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-cyano-3-nitrobenzoic acid (CAS 1805489-05-7): A Trifunctional Benzoic Acid Building Block for Medicinal Chemistry and Cross-Coupling Applications


2-Bromo-5-cyano-3-nitrobenzoic acid (CAS 1805489-05-7) is a polysubstituted aromatic carboxylic acid with the molecular formula C₈H₃BrN₂O₄ and a molecular weight of 271.02 g·mol⁻¹, bearing bromo (position 2), cyano (position 5), and nitro (position 3) substituents on a benzoic acid core [1]. Its computed XLogP3-AA of 1.7 and topological polar surface area (TPSA) of 107 Ų place it in a favorable physicochemical space for fragment-based drug discovery and lead optimization [1]. The compound is commercially available from multiple suppliers at a minimum purity specification of 95% , positioning it as a readily accessible advanced intermediate for parallel synthesis and structure–activity relationship (SAR) exploration.

Why Generic Substitution Fails for 2-Bromo-5-cyano-3-nitrobenzoic acid: Substitution-Pattern-Driven Physicochemical and Reactivity Divergence


The specific 2-bromo-5-cyano-3-nitro regiochemistry of this compound cannot be interchanged with seemingly similar analogs because the relative positioning of electron-withdrawing groups (EWGs) governs both physicochemical properties and reactivity in metal-catalyzed transformations. When the cyano group is absent (e.g., 2-bromo-3-nitrobenzoic acid), the computed XLogP3 increases from 1.7 to 1.9 and the TPSA drops from 107 Ų to approximately 83 Ų [1][2], altering solubility and membrane permeability profiles. When the bromine atom is relocated from position 2 to position 5 (e.g., 5-bromo-2-cyano-3-nitrobenzoic acid), the steric and electronic environment for palladium-catalyzed cross-coupling at the C–Br bond is fundamentally altered . Even among regioisomers sharing the same molecular formula (C₈H₃BrN₂O₄, MW 271.02), the sequential reactivity of the three functional groups differs, dictating which synthetic routes are viable and what final scaffolds are accessible.

Quantitative Differentiation Evidence for 2-Bromo-5-cyano-3-nitrobenzoic acid vs. Closest Analogs


XLogP3 and TPSA Comparison: 2-Bromo-5-cyano-3-nitrobenzoic acid vs. 2-Bromo-3-nitrobenzoic acid (Non-Cyano Analog)

The presence of the 5-cyano group in the target compound reduces computed lipophilicity by 0.2 log units and increases topological polar surface area by approximately 24 Ų relative to the closest non-cyano analog 2-bromo-3-nitrobenzoic acid [1][2]. These differences are substantial enough to affect predicted aqueous solubility, membrane permeability, and CYP450 binding profiles in early-stage drug discovery screening cascades.

Physicochemical profiling LogP TPSA Drug-likeness

Regioisomeric Differentiation: 2-Br-5-CN-3-NO₂ vs. 5-Br-2-CN-3-NO₂ Substitution Pattern and Ortho-Bromo Reactivity

The target compound positions the bromine atom ortho to the carboxylic acid group (position 2), creating a sterically and electronically distinct environment for palladium-catalyzed cross-coupling compared to its regioisomer 5-bromo-2-cyano-3-nitrobenzoic acid (CAS 1805597-47-0), where the bromine is meta to the carboxyl group and para to the nitro group [1]. Ortho-substituted aryl bromides adjacent to a carboxylic acid typically exhibit altered oxidative addition rates with Pd(0) catalysts due to both steric buttressing and intramolecular hydrogen-bonding effects involving the carboxylic acid proton [2].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Regioselectivity

Computed Property Differentiation vs. 3-Bromo-5-nitrobenzoic acid: LogP, TPSA, and H-Bond Acceptor Count

Compared to 3-bromo-5-nitrobenzoic acid (CAS 6307-83-1), the target compound incorporates an additional cyano group, resulting in a molecular weight increase of 25.01 g·mol⁻¹, a computed XLogP3 decrease from 2.3 to 1.7 (Δ = −0.6), and a TPSA increase from approximately 83 Ų to 107 Ų (Δ ≈ +24 Ų) [1][2]. The 0.6 log unit lipophilicity reduction is substantial in medicinal chemistry terms and crosses the commonly applied logP < 2 threshold desirable for fragment hits, making the target compound more suitable for fragment-based screening libraries where lower lipophilicity is correlated with higher hit quality and lower attrition rates [3].

Drug design ADME prediction Fragment-based screening

Commercial Availability and Purity Benchmarking: Supplier Landscape for 2-Bromo-5-cyano-3-nitrobenzoic acid vs. Regioisomers

The target compound (CAS 1805489-05-7) is listed by multiple independent suppliers including AKSci (≥95% purity), CymitQuimica (min. 95%), BIOFOUNT, and ChemDBS, indicating a diversified supply base . In contrast, the regioisomer 5-bromo-2-cyano-3-nitrobenzoic acid (CAS 1805597-47-0) is primarily sourced through Bidepharm at a higher purity specification of 98% but with fewer identified suppliers . The other regioisomer 2-bromo-3-cyano-5-nitrobenzoic acid (CAS 1806853-31-5) is available at 95% purity from AKSci .

Chemical procurement Supplier comparison Purity specification

Trifunctional Reactivity Profile: Orthogonal Derivatization Handles (Br, CN, NO₂, COOH) vs. Bifunctional Analogs

The target compound provides four chemically distinct functional groups for sequential derivatization: (1) a carboxylic acid amenable to amide coupling or esterification, (2) an aryl bromide for Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type cross-coupling, (3) a cyano group that can be hydrolyzed to a primary amide or carboxylic acid, reduced to an aminomethyl group, or engaged in cycloaddition to form tetrazoles and other heterocycles, and (4) a nitro group that can be reduced to an aniline for further diversification [1]. In contrast, bifunctional analogs such as 2-bromo-3-nitrobenzoic acid and 3-bromo-5-nitrobenzoic acid lack the cyano handle entirely, reducing the number of accessible diversification vectors from four to three [2].

Orthogonal reactivity Diversity-oriented synthesis Scaffold decoration

High-Value Application Scenarios for 2-Bromo-5-cyano-3-nitrobenzoic acid in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery (FBDD) Library Member with Favorable Physicochemical Profile

With a computed XLogP3-AA of 1.7 and TPSA of 107 Ų, the target compound falls within the optimal property range for fragment hits (MW < 300, logP ≤ 3, H-bond acceptors ≤ 6) [1]. Its lower lipophilicity (ΔXLogP3 = −0.6 relative to 3-bromo-5-nitrobenzoic acid) aligns with the established principle that fragment hits with logP < 2 exhibit higher ligand efficiency and lower downstream attrition [2]. The compound is suitable for inclusion in rule-of-three-compliant fragment screening libraries, where its three EWG substituents provide unique hydrogen-bond-acceptor geometry for protein active-site recognition.

Diversity-Oriented Synthesis (DOS) Starting Material for Heterocycle Construction

The ortho-bromo (to COOH) arrangement enables sequential cyclization strategies: the carboxylic acid can first be converted to an amide or ester, the bromine can then participate in Pd-catalyzed intramolecular cyclization, and the nitro group can subsequently be reduced to an aniline for further ring closure, enabling the construction of fused benzimidazoles, quinazolines, or indazoles . The cyano group at position 5 remains available for late-stage diversification via tetrazole formation or hydrolysis to a primary amide.

Kinase Inhibitor Scaffold Elaboration via Regioselective Cross-Coupling

The 2-bromo substituent ortho to the carboxylic acid provides a reactive handle for Suzuki-Miyaura coupling to install biaryl motifs common in type II kinase inhibitors. The electron-withdrawing nitro and cyano groups activate the aromatic ring toward oxidative addition while also serving as hydrogen-bond acceptors for hinge-region binding in kinase ATP pockets [3]. The carboxylic acid can be elaborated to amides targeting the solvent-exposed region or the DFG-out allosteric pocket.

Multiparameter Lead Optimization with Built-in Synthetic Handles

For medicinal chemistry teams requiring a single advanced intermediate that supports multiple rounds of SAR exploration without intermediate re-synthesis, the target compound's four orthogonal functional groups (COOH, Br, CN, NO₂) enable parallel derivatization strategies. This reduces the number of synthetic steps needed to explore chemical space around a core scaffold, accelerating the Design-Make-Test-Analyze (DMTA) cycle in lead optimization programs .

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